Cas no 2172040-67-2 (1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride)

1-(2,4-Dichlorophenyl)propane-1-sulfonyl fluoride is a specialized organosulfur compound featuring a sulfonyl fluoride functional group attached to a dichlorophenyl-substituted propane backbone. This structure imparts reactivity suitable for applications in medicinal chemistry and chemical biology, particularly as a covalent inhibitor or probe in enzyme studies. The sulfonyl fluoride moiety enables selective binding to active-site residues, such as serine or threonine, making it valuable for target identification and activity-based protein profiling. Its dichlorophenyl group enhances lipophilicity and stability, facilitating penetration into biological systems. The compound’s synthetic utility lies in its ability to form stable adducts under mild conditions, offering precision in modifying biomolecules. Suitable for research applications requiring selective and irreversible inhibition.
1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride structure
2172040-67-2 structure
Product Name:1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride
CAS No:2172040-67-2
MF:C9H9Cl2FO2S
MW:271.135963201523
CID:5810355
PubChem ID:165869866
Update Time:2025-06-08

1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride
    • EN300-1450862
    • 2172040-67-2
    • Inchi: 1S/C9H9Cl2FO2S/c1-2-9(15(12,13)14)7-4-3-6(10)5-8(7)11/h3-5,9H,2H2,1H3
    • InChI Key: MJXGPHSOOQTAPZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(CC)S(=O)(=O)F)Cl

Computed Properties

  • Exact Mass: 269.9684342g/mol
  • Monoisotopic Mass: 269.9684342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 42.5Ų

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1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride Related Literature

Additional information on 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride

Introduction to 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride (CAS No. 2172040-67-2)

1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride, identified by the CAS number 2172040-67-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in synthetic chemistry and medicinal chemistry. The structural features of this molecule, particularly the presence of a sulfonyl fluoride group attached to a 2,4-dichlorophenyl moiety and a propane-1 backbone, endow it with unique reactivity and potential utility in various chemical transformations.

The 2,4-dichlorophenyl substituent plays a crucial role in modulating the electronic properties and steric environment of the molecule. This aromatic ring system is known for its ability to participate in π-stacking interactions and hydrogen bonding, making it a valuable component in the design of molecular probes and ligands. The dichloro substitution enhances the electrophilicity of the aromatic ring, facilitating its engagement in cross-coupling reactions and other palladium-catalyzed processes. These characteristics make 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride a promising intermediate in the synthesis of complex organic molecules.

The sulfonyl fluoride group (–SO₂F) is another defining feature of this compound. Sulfonyl fluorides are renowned for their reactivity in nucleophilic substitution reactions, where they can be converted into sulfonamides, sulfonates, or other functionalized derivatives. This transformation is particularly useful in drug discovery, as sulfonamides are a prevalent pharmacophore in many therapeutic agents. The fluoride atom's high electronegativity makes the sulfonyl group highly susceptible to displacement by nucleophiles, enabling the introduction of diverse functional groups with precision.

In recent years, 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride has been explored in several cutting-edge research areas. One notable application lies in the development of novel agrochemicals. The structural motif of this compound resembles key scaffolds found in herbicides and fungicides, suggesting its potential as a precursor or building block for next-generation crop protection agents. Researchers have leveraged its reactivity to introduce various heterocycles and other bioactive moieties, aiming to enhance efficacy and environmental safety.

Another emerging field where this compound has shown promise is in medicinal chemistry. The combination of the 2,4-dichlorophenyl group and the sulfonyl fluoride moiety provides a rich platform for designing molecules with targeted biological activity. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify both the aromatic ring and the sulfonyl group allows for fine-tuning of physicochemical properties, including solubility, bioavailability, and metabolic stability.

The synthetic utility of 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride extends beyond pharmaceuticals into materials science. Sulfonyl fluorides are increasingly being utilized in the synthesis of advanced materials such as polymers with tailored thermal and mechanical properties. The incorporation of this compound into polymer backbones can impart unique functionalities that enhance material performance under various conditions. Additionally, its role as a fluorinating agent in cross-coupling reactions has made it valuable in the preparation of organofluorine compounds, which are critical components in optoelectronic devices and liquid crystals.

Recent advancements in flow chemistry have also highlighted the importance of 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride as a key intermediate. Flow systems enable controlled reactions under mild conditions with high scalability, making them ideal for industrial applications. Researchers have demonstrated efficient sulfonylation reactions using this compound as a starting material, achieving excellent yields and purity with minimal waste generation. This aligns with global trends toward sustainable chemistry practices.

The chemical reactivity of 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride is further illuminated by its participation in transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling strategies have been particularly effective in modifying its structure through Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or vinyl groups at various positions along the propane chain or on the aromatic ring system. Such modifications expand its utility as a versatile building block for constructing complex molecular architectures.

In conclusion, 1-(2,4-dichlorophenyl)propane-1-sulfonyl fluoride (CAS No. 2172040-67-2) represents a multifaceted compound with broad applications across pharmaceuticals agrochemicals materials science and beyond Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop innovative solutions In light ongoing research this molecule is poised play an increasingly significant role advancing scientific understanding industrial innovation

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